(2-Chlorophenyl)(7-methoxy-1-benzofuran-2-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Chlorophenyl)(7-methoxy-1-benzofuran-2-yl)methanol is a chemical compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Mechanism of Action
Action Environment
Environmental factors play a significant role in the compound’s action. Factors like pH, temperature, and the presence of other molecules can influence its stability, efficacy, and overall performance. Investigating these environmental conditions is essential for optimizing its use.
!Benzofuran
: Source
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the cyclization of a suitable precursor, such as methyl 3-(4-hydroxyphenyl)propionate, with 2-chloro-2-methylthio-(2′-methoxy-4′-acetoxy)acetophenone in the presence of a catalyst like zinc chloride (ZnCl₂) . The resulting intermediate is then subjected to reductive desulfurization to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as microwave-assisted synthesis can be employed to enhance reaction efficiency and reduce reaction times .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or ketones.
Reduction: Reduction reactions can target the benzofuran ring or the chlorophenyl group, potentially leading to the formation of dihydrobenzofuran derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorine atom, to form various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used in polar aprotic solvents.
Major Products:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of dihydrobenzofuran derivatives.
Substitution: Formation of various substituted benzofuran derivatives.
Scientific Research Applications
(2-Chlorophenyl)(7-methoxy-1-benzofuran-2-yl)methanol has several scientific research applications:
Comparison with Similar Compounds
(2-Chlorophenyl)(7-methoxy-1-benzofuran-2-yl)methanone: Similar structure but with a ketone group instead of a hydroxyl group.
(2-Chlorophenyl)(7-methoxy-1-benzofuran-2-yl)ethanol: Similar structure but with an ethyl group instead of a methanol group.
Uniqueness:
Structural Features: The presence of both the 2-chlorophenyl and methoxy groups on the benzofuran ring makes (2-Chlorophenyl)(7-methoxy-1-benzofuran-2-yl)methanol unique compared to other benzofuran derivatives.
Biological Activities: Its specific substitution pattern may confer unique biological activities, making it a valuable compound for further research and development.
Properties
IUPAC Name |
(2-chlorophenyl)-(7-methoxy-1-benzofuran-2-yl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClO3/c1-19-13-8-4-5-10-9-14(20-16(10)13)15(18)11-6-2-3-7-12(11)17/h2-9,15,18H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUASUUWIBALMGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(C3=CC=CC=C3Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.